N-[(4-bromophenyl)carbamothioyl]-4-tert-butylbenzamide
N-[(4-bromophenyl)carbamothioyl]-4-tert-butylbenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1021527
InChI:
InChI=1S/C18H19BrN2OS/c1-18(2,3)13-6-4-12(5-7-13)16(22)21-17(23)20-15-10-8-14(19)9-11-15/h4-11H,1-3H3,(H2,20,21,22,23)
SMILES:
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br
Molecular Formula:
C18H19BrN2OS
Molecular Weight:
391.3 g/mol
N-[(4-bromophenyl)carbamothioyl]-4-tert-butylbenzamide
CAS No.:
Cat. No.: VC1021527
Molecular Formula: C18H19BrN2OS
Molecular Weight: 391.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19BrN2OS |
|---|---|
| Molecular Weight | 391.3 g/mol |
| IUPAC Name | N-[(4-bromophenyl)carbamothioyl]-4-tert-butylbenzamide |
| Standard InChI | InChI=1S/C18H19BrN2OS/c1-18(2,3)13-6-4-12(5-7-13)16(22)21-17(23)20-15-10-8-14(19)9-11-15/h4-11H,1-3H3,(H2,20,21,22,23) |
| Standard InChI Key | HHNWVIVTQDTZJZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator